![molecular formula C18H16N4O3 B2864186 N-[(2-Methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]-1,3-benzodioxole-5-carboxamide CAS No. 2309746-21-0](/img/structure/B2864186.png)
N-[(2-Methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]-1,3-benzodioxole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(2-Methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]-1,3-benzodioxole-5-carboxamide, also known as MPBD, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. MPBD is a heterocyclic compound that contains a pyrazole ring, a pyridine ring, and a benzodioxole ring.
作用機序
The exact mechanism of action of N-[(2-Methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]-1,3-benzodioxole-5-carboxamide is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes involved in cancer cell growth and proliferation. N-[(2-Methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]-1,3-benzodioxole-5-carboxamide has also been shown to bind to the serotonin transporter, which is responsible for the reuptake of serotonin in the brain, leading to increased levels of serotonin and potential antidepressant effects.
生化学的および生理学的効果
N-[(2-Methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]-1,3-benzodioxole-5-carboxamide has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis (programmed cell death), and inhibit angiogenesis (the formation of new blood vessels). N-[(2-Methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]-1,3-benzodioxole-5-carboxamide has also been shown to increase the levels of serotonin in the brain, potentially leading to antidepressant effects.
実験室実験の利点と制限
One advantage of using N-[(2-Methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]-1,3-benzodioxole-5-carboxamide in lab experiments is its potential anticancer and antidepressant activity. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in lab experiments.
将来の方向性
There are many potential future directions for the study of N-[(2-Methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]-1,3-benzodioxole-5-carboxamide. One direction is to continue to study its potential anticancer and antidepressant activity and to optimize its use in these areas. Another direction is to investigate its potential use in other areas of medicine, such as treating neurological disorders or infectious diseases. Additionally, further studies are needed to fully understand the mechanism of action of N-[(2-Methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]-1,3-benzodioxole-5-carboxamide and to optimize its use in lab experiments.
合成法
The synthesis of N-[(2-Methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]-1,3-benzodioxole-5-carboxamide involves the reaction of 2-methyl-5-pyridin-4-ylpyrazole with 1,3-benzodioxole-5-carboxylic acid chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with an amine such as methylamine to yield the final product, N-[(2-Methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]-1,3-benzodioxole-5-carboxamide.
科学的研究の応用
N-[(2-Methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]-1,3-benzodioxole-5-carboxamide has been studied extensively for its potential applications in the field of medicinal chemistry. It has been shown to have anticancer activity and has been studied as a potential treatment for various types of cancer, including breast cancer, lung cancer, and prostate cancer. N-[(2-Methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]-1,3-benzodioxole-5-carboxamide has also been studied for its potential use as a selective serotonin reuptake inhibitor (SSRI) and has been shown to have antidepressant activity.
特性
IUPAC Name |
N-[(2-methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]-1,3-benzodioxole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O3/c1-22-14(9-15(21-22)12-4-6-19-7-5-12)10-20-18(23)13-2-3-16-17(8-13)25-11-24-16/h2-9H,10-11H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPCXAWNFUYPNEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=NC=C2)CNC(=O)C3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{[1-methyl-3-(pyridin-4-yl)-1H-pyrazol-5-yl]methyl}-2H-1,3-benzodioxole-5-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

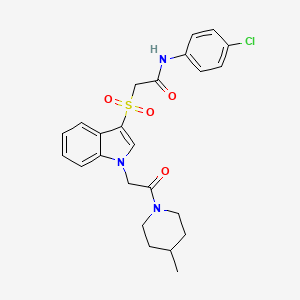
![5-(2,5-dimethylbenzyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2864106.png)
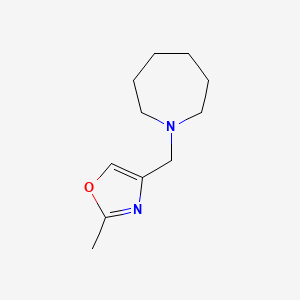
![2-[1-[2-(4-Bromophenyl)acetyl]piperidin-4-yl]-6-cyclopropylpyridazin-3-one](/img/structure/B2864108.png)
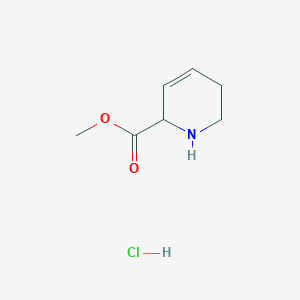
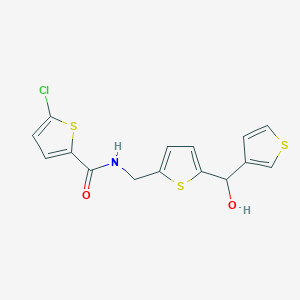
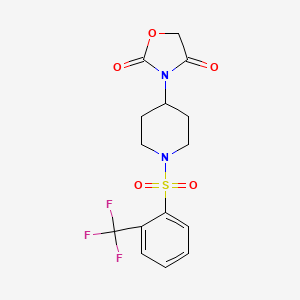
![N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2-(4-methoxyphenoxy)acetamide](/img/structure/B2864115.png)
![1-(4-fluorophenyl)-N-phenyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide](/img/structure/B2864116.png)
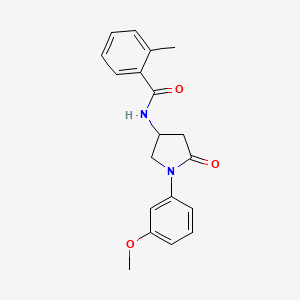
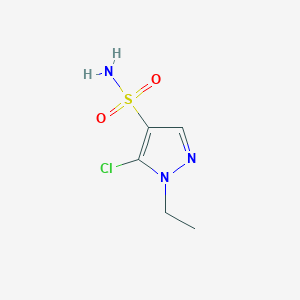
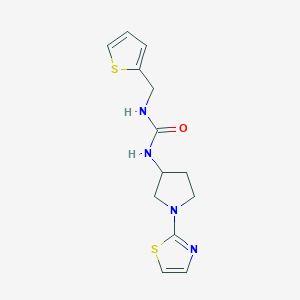
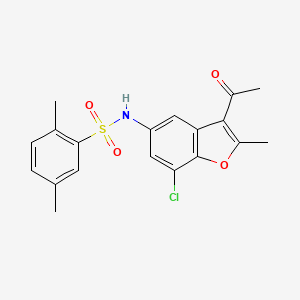
![3-(1-[(9H-Fluoren-9-ylmethoxy)carbonyl]pyrrolidin-3-YL)propanoic acid](/img/structure/B2864126.png)